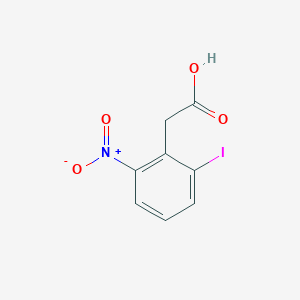
6-Iodo-2-nitrophenyl acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
6-Iodo-2-nitrophenyl acetic acid is an organic compound with the molecular formula C8H6INO4 and a molecular weight of 307.04 g/mol . This compound is characterized by the presence of an iodine atom and a nitro group attached to a phenyl ring, along with an acetic acid moiety. It is primarily used in research and development settings, particularly in the fields of organic synthesis and medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-2-nitrophenyl acetic acid typically involves the iodination of 2-nitrophenyl acetic acid. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the phenyl ring in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide . The reaction conditions often require a solvent like acetic acid or dichloromethane and are carried out at temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety .
化学反応の分析
Types of Reactions
6-Iodo-2-nitrophenyl acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The acetic acid moiety can be oxidized to form corresponding carboxylic acids or aldehydes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst under atmospheric pressure.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Reduction: Formation of 6-amino-2-nitrophenyl acetic acid.
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
科学的研究の応用
6-Iodo-2-nitrophenyl acetic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Used in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: Employed in studies investigating the effects of halogenated aromatic compounds on biological systems.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6-Iodo-2-nitrophenyl acetic acid is primarily related to its functional groups. The nitro group can undergo reduction to form an amino group, which can interact with biological targets such as enzymes and receptors . The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity towards molecular targets . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
2-Iodo-3-nitrophenyl acetic acid: Similar structure but with different substitution pattern on the phenyl ring.
4-Iodo-2-nitrophenyl acetic acid: Another isomer with the iodine atom at the para position relative to the nitro group.
6-Bromo-2-nitrophenyl acetic acid: Bromine instead of iodine, affecting the compound’s reactivity and biological activity.
Uniqueness
6-Iodo-2-nitrophenyl acetic acid is unique due to the specific positioning of the iodine and nitro groups on the phenyl ring, which influences its chemical reactivity and biological interactions . The presence of the iodine atom enhances its potential for halogen bonding, making it a valuable compound in medicinal chemistry and drug design .
特性
CAS番号 |
37777-75-6 |
|---|---|
分子式 |
C8H6INO4 |
分子量 |
307.04 g/mol |
IUPAC名 |
2-(2-iodo-6-nitrophenyl)acetic acid |
InChI |
InChI=1S/C8H6INO4/c9-6-2-1-3-7(10(13)14)5(6)4-8(11)12/h1-3H,4H2,(H,11,12) |
InChIキー |
ZRJHJMLUSIFXFC-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)I)CC(=O)O)[N+](=O)[O-] |
正規SMILES |
C1=CC(=C(C(=C1)I)CC(=O)O)[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













